Desmethyl Ofloxacin-d8 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

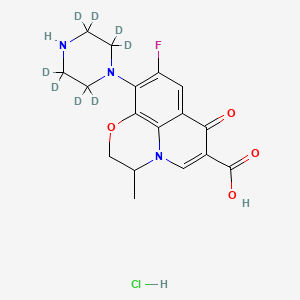

Desmethyl Ofloxacin-d8 Hydrochloride is a labeled metabolite of Ofloxacin, an antibacterial agent. It is primarily used in proteomics research and is characterized by its molecular formula C17H11D8ClFN3O4 and a molecular weight of 391.85 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.

Preparation Methods

The preparation of Desmethyl Ofloxacin-d8 Hydrochloride involves reacting Ofloxacin with trimethyl oxide and deuterated isopropanol to obtain the metabolites of Ofloxacin. These metabolites are then reacted with hydrochloric acid to form the compound in its hydrochloride salt form . This method ensures the incorporation of deuterium atoms, which are essential for its use as a labeled compound in research.

Chemical Reactions Analysis

Desmethyl Ofloxacin-d8 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Desmethyl Ofloxacin-d8 Hydrochloride has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways of Ofloxacin.

Biology: It helps in understanding the biological activity and metabolism of Ofloxacin in various organisms.

Medicine: It is used in pharmacokinetic studies to determine the distribution and elimination of Ofloxacin in the body.

Industry: It is used in the development of new antibacterial agents and in quality control processes

Mechanism of Action

Desmethyl Ofloxacin-d8 Hydrochloride, like Ofloxacin, acts on bacterial DNA gyrase and topoisomerase IV. These enzymes prevent the excessive supercoiling of DNA during replication or transcription. By inhibiting their function, the compound halts DNA replication, thereby inhibiting bacterial cell division .

Comparison with Similar Compounds

Desmethyl Ofloxacin-d8 Hydrochloride is unique due to its deuterium labeling, which makes it a valuable tool in research. Similar compounds include:

Desmethyl Ofloxacin: The non-labeled version of the compound.

Ofloxacin: The parent compound, used as an antibacterial agent.

Levofloxacin: A similar fluoroquinolone antibiotic with a different stereochemistry.

Biological Activity

Desmethyl Ofloxacin-d8 Hydrochloride is a deuterated metabolite of the fluoroquinolone antibiotic Ofloxacin. This compound has garnered attention due to its potential applications in pharmacokinetic studies and its biological activity against various bacterial strains. This article reviews the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C17H11D8ClFN3O4

- Molecular Weight : 391.85 g/mol

- CAS Number : 1217042-59-5

- Purity : >95% (HPLC)

This compound functions primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This mechanism is similar to that of its parent compound, Ofloxacin, allowing it to exhibit antimicrobial properties against a spectrum of Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Research indicates that Desmethyl Ofloxacin-d8 exhibits significant antimicrobial activity, albeit less than that of Ofloxacin. In vitro studies have shown that it retains effectiveness against various pathogens, making it a valuable compound in understanding fluoroquinolone metabolism and resistance mechanisms .

Pharmacokinetics

The pharmacokinetic profile of Desmethyl Ofloxacin-d8 has been evaluated in several studies. Key findings include:

- Half-life : Approximately 13 hours in patients with chronic renal failure, indicating extended retention in serum .

- Absorption : Variability in absorption rates has been noted, necessitating therapeutic drug monitoring for optimal dosing .

The following table summarizes the pharmacokinetic parameters observed in clinical studies:

| Parameter | Value |

|---|---|

| Cmax (mg/L) | 0.21 (Desmethyl) |

| Tmax (h) | 3.9 |

| T1/2 (h) | 28 |

| AUC0-24 (mg·h/L) | 83.1 |

Case Studies

A notable case study involved patients undergoing hemodialysis who were administered Ofloxacin. The study highlighted that while Desmethyl Ofloxacin was produced in all patients, its concentration varied significantly among individuals. This variability underscores the importance of personalized medicine approaches when administering fluoroquinolones to patients with renal impairment .

Applications in Research

This compound is increasingly used as a tracer in drug metabolism studies due to its isotopic labeling with deuterium. This labeling enhances the stability and specificity of analytical methods such as HPLC and mass spectrometry, facilitating more accurate assessments of pharmacokinetic behaviors and drug interactions .

Properties

IUPAC Name |

7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4.ClH/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20;/h6-7,9,19H,2-5,8H2,1H3,(H,23,24);1H/i2D2,3D2,4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFZKWNXVPUJLW-PYNJGVLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.